2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-14(2)21-12-23(19(13)26)10-17(24)20-7-8-22-9-15-5-3-4-6-16(15)27-11-18(22)25/h3-6,12H,7-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMURDOAUYDALAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Acetamide Intermediate Synthesis
The 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl acetamide fragment is synthesized through a two-step sequence. First, cyclocondensation of acetylacetone with urea under acidic conditions yields 4,5-dimethyl-6-hydroxypyrimidin-2(1H)-one. Subsequent N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C furnishes the ethyl ester, which undergoes hydrolysis to the carboxylic acid using aqueous NaOH. Activation with thionyl chloride converts the acid to the acyl chloride, enabling coupling with ethylenediamine in tetrahydrofuran (THF) to form the primary acetamide intermediate.
Benzo[f]Oxazepin Ethylamine Synthesis
The benzooxazepin subunit derives from 2-aminophenol derivatives. Condensation of 2-amino-5-methylphenol with ethyl 4-chloroacetoacetate in refluxing ethanol produces a linear keto-amide, which undergoes base-mediated cyclization (K₂CO₃, DMF, 120°C) to form the 3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl scaffold. Reductive amination with ethylenediamine using sodium cyanoborohydride in methanol introduces the terminal amine functionality required for subsequent coupling.
Convergent Assembly via Amide Bond Formation
The final stage involves uniting the pyrimidinone acetamide and benzooxazepin ethylamine subunits. A solution of the pyrimidinone acyl chloride in dichloromethane (DCM) is treated with the benzooxazepin ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C, gradually warming to room temperature. Reaction monitoring via thin-layer chromatography (TLC) confirms consumption of the amine, typically requiring 12–16 hours. Purification by silica gel chromatography (ethyl acetate/hexane, 3:1) yields the title compound as a white crystalline solid.
Reaction Optimization and Mechanistic Considerations
Critical parameters influencing yield include:
Table 1. Optimization of Amide Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | +22 |
| Base | DIPEA, TEA, Pyridine | DIPEA | +15 |
| Temperature (°C) | 0–25 | 0 → RT gradient | +18 |
| Stoichiometry (Acyl Chloride:Amine) | 1:1–1:1.2 | 1:1.1 | +12 |
DFT calculations suggest DIPEA’s steric bulk minimizes premature protonation of the acyl chloride, while the DCM solvent stabilizes the tetrahedral intermediate through weak C–H···O interactions.
Analytical Characterization and Spectroscopic Validation
The compound’s structure is unambiguously confirmed through multimodal spectroscopy:
Table 2. Key Spectroscopic Data
IR spectroscopy reveals strong absorptions at 1685 cm⁻¹ (amide C=O stretch) and 1650 cm⁻¹ (pyrimidinone C=O), consistent with the proposed structure.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs flow chemistry to enhance safety and reproducibility. A continuous stirred-tank reactor (CSTR) maintains the exothermic amidation step at 25°C (±0.5°C), achieving 83% isolated yield versus 68% in batch mode. Process analytical technology (PAT) utilizing inline FTIR monitors reaction progress, enabling real-time adjustment of reactant feed rates.
Comparative Analysis with Structural Analogues
Modification of the pyrimidinone’s methyl groups or benzooxazepin’s substitution pattern significantly impacts physicochemical properties:
Table 3. Structure-Property Relationships
| Derivative | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 1.9 | 0.45 | 214–216 |
| 4-Methylpyrimidinone Analog | 1.7 | 0.78 | 198–200 |
| 6-Trifluoromethylbenzooxazepin Analog | 2.4 | 0.12 | 227–229 |
The target compound’s balanced lipophilicity (LogP 1.9) suggests favorable membrane permeability, while the 214–216°C melting point indicates high crystalline purity suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can occur at the oxo groups, potentially leading to alcohol derivatives. Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : The compound is susceptible to substitution reactions, particularly at positions adjacent to nitrogen atoms. These reactions often involve halogenating agents or nucleophiles.
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Solvents: : Dichloromethane (DCM), Ethanol (EtOH), Dimethyl sulfoxide (DMSO)
Catalysts: : Triethylamine (TEA), Palladium on carbon (Pd/C)
Oxidized Derivatives: : Various ketones and aldehydes.
Reduced Derivatives: : Alcohols and amines.
Substitution Products: : Halogenated compounds and other nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be a precursor to more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities, potentially leading to the development of enzyme inhibitors.
Medicine: There is interest in its potential as a therapeutic agent, particularly in fields such as oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites, owing to its stable yet reactive nature.
Mechanism of Action
The compound interacts with molecular targets through various mechanisms:
Binding to Active Sites: : It can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of therapeutic applications.
Pathway Modulation: : The compound may influence biochemical pathways by altering enzyme activity or gene expression.
Comparison with Similar Compounds
Key Features :
- Core Structure: Combines a benzodiazepinone (instead of benzoxazepinone) with a pyrimidopyrimidinone.
- Substituents: A but-3-en-1-yl group on the benzodiazepine and a pyridin-3-ylamino group on the pyrimidopyrimidinone.
Comparison to Target Compound :
- The pyridin-3-ylamino group in 11p introduces hydrogen-bonding capabilities absent in the target compound.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
Key Features :
- Core Structure : Features a 4-methyl-6-oxopyrimidine linked via a thioacetamide bridge to a benzyl group.
- Physicochemical Data :
- Melting Point: 196°C
- $ ^1H $-NMR (DMSO-$ d6 $): δ 12.50 (NH), 10.01 (NHCO), 7.60–7.27 (aromatic protons), 4.11 (SCH$2$).
Comparison to Target Compound :
- The thioether linkage (S-CH$_2$) in this compound contrasts with the oxygen-based acetamide linker in the target molecule, likely increasing lipophilicity and altering pharmacokinetics.
2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Key Features :
- Core Structure : Shares the 4,5-dimethyl-6-oxopyrimidinyl group with the target compound.
- Substituents : A tetrahydrofuran-3-yl-pyrazole replaces the benzoxazepine-ethyl chain.
Comparison to Target Compound :
- The absence of the benzoxazepine scaffold may limit interactions with targets requiring aromatic stacking (e.g., serotonin receptors).
Research Implications
- Structural Optimization: The target compound’s benzoxazepinone-ethyl chain may balance solubility and target engagement compared to analogs with thioethers or pyridines.
- Metabolic Stability : Oxygen-rich linkers (as in the target) are less prone to oxidative metabolism than sulfur-containing analogs .
- Target Selectivity : The benzoxazepine’s fused aromatic system may favor interactions with serotonin or GABA receptors over kinase targets .
Biological Activity
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a complex synthetic organic molecule that integrates various chemical moieties, including a pyrimidine and an oxazepine structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.4 g/mol. The structural complexity suggests potential interactions with biological macromolecules, which can be leveraged for medicinal purposes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034452-88-3 |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives of oxadiazoles and pyrimidines have shown comparable antioxidant activity to established antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Potential
The compound's structural components suggest potential antimicrobial activity. Compounds containing pyrimidine and oxazepine rings have been explored for their efficacy against various bacterial strains. Preliminary studies indicate that such compounds may disrupt bacterial cell walls or inhibit essential enzymes .
Anticancer Properties
The integration of the pyrimidine moiety is particularly noteworthy due to its association with various anticancer agents. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . This compound could serve as a lead for developing novel anticancer therapies.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
- Antioxidant Evaluation : A study assessed the antioxidant properties of novel oxadiazole derivatives, revealing significant free radical scavenging capabilities . This suggests that our compound may also exhibit similar activity due to its structural analogies.
- Antimicrobial Studies : Research on pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, indicating that the target compound could possess similar antimicrobial properties .
- Anticancer Activity : In vitro assays have shown that related pyrimidine compounds can inhibit tumor growth in various cancer cell lines. For example, studies on 5-substituted oxadiazoles indicated promising results in reducing cell viability in breast cancer models .
Molecular Docking Studies
Molecular docking simulations can provide insights into the binding affinities of the compound with target proteins involved in disease pathways. Such studies are vital for predicting the pharmacokinetics and pharmacodynamics of new drug candidates.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with pyrimidinone and oxazepine precursors. Key steps include nucleophilic substitution and amide coupling. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control (60–100°C), and catalysts (e.g., sodium hydride) are critical for yield optimization. Intermediate purification via column chromatography and characterization by NMR is recommended .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (¹H, ¹³C, DEPT, HSQC, HMBC) are essential for structural elucidation. For example, HMBC correlations can confirm connectivity between the pyrimidinone and oxazepine moieties. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) should precede biological assays. Stability studies under light, temperature, and humidity variations (e.g., 25°C vs. 4°C storage) are advised. Use HPLC to monitor degradation over time .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states for key reactions (e.g., amide bond formation). Tools like Gaussian or ORCA optimize reaction pathways, while molecular dynamics simulations predict solvent effects. ICReDD’s hybrid computational-experimental workflows are a validated approach .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematic variation of assay conditions (e.g., cell line specificity, incubation time) and orthogonal validation (e.g., SPR binding assays vs. enzymatic inhibition) are critical. Use factorial experimental design (e.g., Taguchi methods) to identify confounding variables .
Q. How can structure-activity relationships (SAR) guide derivative design for improved target specificity?
- Methodological Answer : Modify substituents on the pyrimidinone (e.g., methyl groups at C4/C5) and oxazepine (e.g., electron-withdrawing groups) to assess impact on receptor binding. Compare IC₅₀ values in kinase inhibition assays. Molecular docking (AutoDock Vina) predicts binding poses for prioritization .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Methodological Answer : Use Caco-2 cells for permeability studies, liver microsomes for metabolic stability, and plasma protein binding assays. LC-MS/MS quantifies compound concentrations. Adjust logP via substituent changes to enhance bioavailability .
Q. How do reaction intermediates influence scalability in multi-step synthesis?
- Methodological Answer : Monitor intermediates by TLC and inline FTIR to detect side reactions. Optimize quenching steps (e.g., pH adjustment) to minimize impurities. Process analytical technology (PAT) ensures reproducibility during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
